molecular formula C9H15N3O2 B1612175 2-(Diethoxymethyl)pyrimidin-5-amine CAS No. 331808-99-2

2-(Diethoxymethyl)pyrimidin-5-amine

Cat. No. B1612175
M. Wt: 197.23 g/mol
InChI Key: WJJCXYQMOAIWNE-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)pyrimidin-5-amine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 . It is a main product in the category of chemistry .


Synthesis Analysis

The synthesis of pyrimidines, including 2-(Diethoxymethyl)pyrimidin-5-amine, involves several steps. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Diethoxymethyl)pyrimidin-5-amine is represented by the InChI Key WJJCXYQMOAIWNE-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: CCOC(C1=NC=C(C=N1)N)OCC .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines, including 2-(Diethoxymethyl)pyrimidin-5-amine, are diverse. They include base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-(Diethoxymethyl)pyrimidin-5-amine is utilized in the synthesis of various pyrimidine derivatives. For instance, it undergoes acid-catalyzed intramolecular cyclization with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. These compounds are synthesized through a simple one-step procedure, demonstrating moderate to good yields (Gazizov et al., 2015).
  • Another application involves the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives, achieved by reacting with corresponding amines (Botta et al., 1985).

Chemical Characterization and Structural Analysis

  • Studies have been conducted to characterize the chemical properties and structures of pyrimidine derivatives. For example, the compound 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, derived from a related pyrimidine compound, was analyzed for its molecular structure, revealing a coplanar arrangement of all non-H atoms within the molecule (Huang et al., 2009).

Material Science Applications

  • In the field of material science, pyrimidine derivatives have been investigated for their potential as corrosion inhibitors. A study showed that certain pyrimidine derivatives, like 7-methoxypyrido[2,3-d]pyrimidin-4-amine, exhibit inhibitory action against the corrosion of mild steel in acidic mediums. This was demonstrated using techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2015).

Pharmaceutical Research

  • In pharmaceutical research, the synthesis of pyrimidine derivatives has been explored for their potential medicinal applications. For example, a series of 2-methoxy-5H[1]benzopyrano[4,3-d]pyrimidin-5-amines exhibited notable antiplatelet activity and analgesic properties without gastric toxicity (Bruno et al., 2002).

Future Directions

The future directions for 2-(Diethoxymethyl)pyrimidin-5-amine and similar compounds could involve further exploration of their biological activities and therapeutic applications. Pyrimidines have been found to have a range of pharmacological effects, and there is ongoing research into their potential uses .

properties

IUPAC Name

2-(diethoxymethyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCXYQMOAIWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=C(C=N1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610862
Record name 2-(Diethoxymethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxymethyl)pyrimidin-5-amine

CAS RN

331808-99-2
Record name 2-(Diethoxymethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Diethoxymethyl-5-(dimethylaminomethyleneamino)pyrimidine (6.3 g, 25 mmol) and a 5% aqueous solution of potassium carbonate (69 ml) in dioxane (40 ml) were heated at reflux for 6 hours. The reaction mixture was concentrated to a yellow solid which was triturated with ether to 2-diethoxymethyl-5-aminopyrimidine as a cream solid (4.64 g, 92% yield):
Name
2-Diethoxymethyl-5-(dimethylaminomethyleneamino)pyrimidine
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org
CB Dousson, NM Heron, GB Hill - Synthesis, 2005 - thieme-connect.com
An efficient large-scale synthesis of 5-aminopyrimidine derivatives is described. The dihexafluorophosphate salt of a vinamidinium cation important in 5-aminopyrimidine synthesis has …
Number of citations: 4 www.thieme-connect.com

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